(5E)-1-(3-fluorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
The compound (5E)-1-(3-fluorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes fluorophenyl and pyrrol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-fluorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorobenzene derivatives, dimethylpyrrol, and various catalysts to facilitate the coupling reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of advanced catalysts and optimized reaction conditions are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-fluorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The fluorophenyl groups can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, reduction may produce various reduced forms, and substitution can result in derivatives with different functional groups.
Scientific Research Applications
(5E)-1-(3-fluorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-1-(3-fluorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl groups play a crucial role in binding to these targets, while the pyrrol and pyrimidine moieties contribute to the compound’s overall stability and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole
- 3-fluorophenylpyrimidine
- 1-(3-fluorophenyl)-5-methylidene-1H-pyrrole
Uniqueness
(5E)-1-(3-fluorophenyl)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its combination of fluorophenyl and pyrrol groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5E)-1-(3-fluorophenyl)-5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O3/c1-13-9-15(14(2)27(13)18-7-3-5-16(24)11-18)10-20-21(29)26-23(31)28(22(20)30)19-8-4-6-17(25)12-19/h3-12H,1-2H3,(H,26,29,31)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZPVZTZOPMNO-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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